N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
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Description
The compound “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Scientific Research Applications
Anticancer Potential
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives have shown promising results in anticancer research. Aminothiazole-paeonol derivatives, including similar compounds, have demonstrated high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Antimycobacterial Activity
Some derivatives have been studied for their antimycobacterial activity. Novel thiourea derivatives bearing benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Ghorab et al., 2017).
Electrochemical and Spectroelectrochemical Properties
Research has explored the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines, including compounds similar to this compound. These studies contribute to the understanding of their potential in electronic and photonic applications (Kantekin et al., 2015).
COX-2 Inhibition
Certain benzenesulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies contribute to the development of selective COX-2 inhibitors, with potential applications in treating conditions like arthritis and acute pain (Hashimoto et al., 2002).
Antibacterial and Antifungal Properties
Some derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown potential in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).
Carbonic Anhydrase Inhibition
Research has also focused on the synthesis and bioactivity of benzenesulfonamides as carbonic anhydrase inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition has implications for treating conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-14(2)19(15(3)11-13)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDBVIWDQKBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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